molecular formula C15H17N3O B7584703 1-Cyclopropyl-1-methyl-3-(quinolin-4-ylmethyl)urea

1-Cyclopropyl-1-methyl-3-(quinolin-4-ylmethyl)urea

Cat. No. B7584703
M. Wt: 255.31 g/mol
InChI Key: XETCKUPTHMNWST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopropyl-1-methyl-3-(quinolin-4-ylmethyl)urea, also known as CPQ, is a chemical compound that has been widely studied for its potential use in various scientific research applications. This compound belongs to the class of urea derivatives and is characterized by its unique chemical structure, which makes it an interesting target for further investigation.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-1-methyl-3-(quinolin-4-ylmethyl)urea involves the inhibition of protein kinase CK2, which is a key regulator of cell proliferation and survival. CK2 has been shown to be overexpressed in many types of cancer, making it an attractive target for cancer therapy. By inhibiting CK2, 1-Cyclopropyl-1-methyl-3-(quinolin-4-ylmethyl)urea induces apoptosis in cancer cells, thereby inhibiting their growth and proliferation.
Biochemical and Physiological Effects:
1-Cyclopropyl-1-methyl-3-(quinolin-4-ylmethyl)urea has been shown to have a number of biochemical and physiological effects, including inhibition of protein kinase CK2, induction of apoptosis in cancer cells, and inhibition of cell proliferation and survival. In addition, 1-Cyclopropyl-1-methyl-3-(quinolin-4-ylmethyl)urea has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-Cyclopropyl-1-methyl-3-(quinolin-4-ylmethyl)urea is its ability to selectively inhibit the activity of protein kinase CK2, which is overexpressed in many types of cancer. This selectivity makes 1-Cyclopropyl-1-methyl-3-(quinolin-4-ylmethyl)urea a potential candidate for cancer therapy with minimal side effects. However, one of the main limitations of 1-Cyclopropyl-1-methyl-3-(quinolin-4-ylmethyl)urea is its limited solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are a number of potential future directions for research on 1-Cyclopropyl-1-methyl-3-(quinolin-4-ylmethyl)urea, including further investigation of its mechanism of action, optimization of its synthesis method, and evaluation of its potential as a therapeutic agent for various diseases. In addition, 1-Cyclopropyl-1-methyl-3-(quinolin-4-ylmethyl)urea could be further studied for its potential use in combination with other anticancer agents to enhance their efficacy.

Synthesis Methods

The synthesis of 1-Cyclopropyl-1-methyl-3-(quinolin-4-ylmethyl)urea involves a multi-step process that requires the use of various reagents and catalysts. One of the most commonly used methods for synthesizing 1-Cyclopropyl-1-methyl-3-(quinolin-4-ylmethyl)urea involves the reaction of cyclopropylamine with quinoline-4-carboxaldehyde, followed by the addition of methyl isocyanate and a palladium catalyst. This method has been shown to yield high purity 1-Cyclopropyl-1-methyl-3-(quinolin-4-ylmethyl)urea with good yields.

Scientific Research Applications

1-Cyclopropyl-1-methyl-3-(quinolin-4-ylmethyl)urea has been studied for its potential use in various scientific research applications, including as an inhibitor of protein kinases and as a potential anticancer agent. In particular, 1-Cyclopropyl-1-methyl-3-(quinolin-4-ylmethyl)urea has been shown to inhibit the activity of the protein kinase CK2, which plays a key role in cell proliferation and survival. This inhibition has been shown to induce apoptosis in cancer cells, making 1-Cyclopropyl-1-methyl-3-(quinolin-4-ylmethyl)urea a potential candidate for cancer therapy.

properties

IUPAC Name

1-cyclopropyl-1-methyl-3-(quinolin-4-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c1-18(12-6-7-12)15(19)17-10-11-8-9-16-14-5-3-2-4-13(11)14/h2-5,8-9,12H,6-7,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XETCKUPTHMNWST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CC1)C(=O)NCC2=CC=NC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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